Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate
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Overview
Description
Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of a dioxaspirodecane moiety fused to an amino acetate group. The compound’s molecular formula is C11H19NO4, and it has a molecular weight of 229.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate typically involves the reaction of a spirocyclic ketone with an amino ester. One common method involves the condensation of 1,4-dioxaspiro[4.5]decan-8-one with methyl glycinate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing the reaction mixture for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted amino esters .
Scientific Research Applications
Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, contributing to its potential therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- 8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE
- (7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DEC-8-YL)METHANOL
Uniqueness
Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate |
InChI |
InChI=1S/C11H19NO4/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
CIRIPLWORARIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC2(CC1)OCCO2)N |
Origin of Product |
United States |
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